

# 3-Hydroxyphenylboronic acid pinacol ester CAS number and structure

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## Compound of Interest

Compound Name: *3-Hydroxyphenylboronic acid  
pinacol ester*

Cat. No.: *B1333623*

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An In-Depth Technical Guide to **3-Hydroxyphenylboronic Acid Pinacol Ester**

## Introduction

**3-Hydroxyphenylboronic acid pinacol ester**, also known by its synonym 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a versatile aromatic boronic ester compound. It serves as a crucial building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The presence of the pinacol ester group confers greater stability and easier handling compared to the corresponding free boronic acid, making it a preferred intermediate for complex molecular construction. Its bifunctional nature, featuring both a nucleophilic hydroxyl group and an electrophilic boronic ester, allows for sequential and diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

## Compound Identification and Properties

The fundamental identification, physical, and safety data for **3-Hydroxyphenylboronic acid pinacol ester** are summarized below.

## Chemical Structure and Identifiers

The structure consists of a phenol ring substituted at the meta-position with a pinacol boronate group.

Caption: Chemical structure of **3-Hydroxyphenylboronic acid pinacol ester**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	<b>214360-76-6</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>17</sub> BO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	220.07 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
MDL Number	MFCD02093755	<a href="#">[1]</a>
SMILES	CC1(C)OB(OC1(C)C)c2cccc(O)c2	<a href="#">[1]</a>

| InChI Key | MUKIFYQKIZOYKT-UHFFFAOYSA-N [\[1\]](#) |

## Physical and Chemical Properties

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	<b>White to off-white solid</b>	
Melting Point	94-98 °C (lit.)	<a href="#">[1]</a>
Assay	≥97%	<a href="#">[1]</a>
Solubility	Soluble in organic solvents like Dichloromethane, THF, and Ethyl Acetate.	

| Stability | Stable under recommended storage conditions. Sensitive to moisture. |

## Safety Information

This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE).

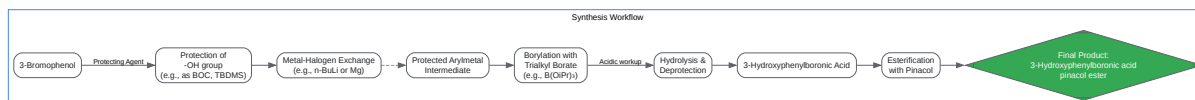
Table 3: GHS Hazard and Precautionary Statements

Category	Code	Description	Reference
Hazard Statements	<b>H315</b>	<b>Causes skin irritation.</b>	<a href="#">[1]</a>
	H319	Causes serious eye irritation.	<a href="#">[1]</a>
	H335	May cause respiratory irritation.	<a href="#">[1]</a>
Precautionary Statements	P261	Avoid breathing dust.	<a href="#">[1]</a>
	P280	Wear protective gloves/eye protection.	
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

| Signal Word | Warning | [\[1\]](#) |

## Synthesis and Manufacturing

The synthesis of **3-hydroxyphenylboronic acid pinacol ester** typically involves a multi-step process starting from a readily available precursor such as 3-bromophenol. A common strategy involves the protection of the hydroxyl group, followed by a metal-halogen exchange and subsequent borylation, and finally esterification with pinacol.



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Caption: A plausible synthetic workflow for **3-Hydroxyphenylboronic acid pinacol ester**.

## Experimental Protocol: General Synthesis of an Arylboronic Acid Pinacol Ester

While a specific protocol for **3-hydroxyphenylboronic acid pinacol ester** is proprietary, a general and representative procedure can be adapted from established methods for similar compounds. The following protocol is based on the synthesis of hydroxyphenylboronic acids and the subsequent esterification with pinacol.<sup>[4][5]</sup>

### Step 1: Protection and Borylation of 3-Bromophenol

- **Protection:** Dissolve 3-bromophenol (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM). Add a suitable protecting agent, such as di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.1 equiv), and a base like triethylamine (1.2 equiv). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and brine, dry the organic layer over MgSO<sub>4</sub>, and concentrate in vacuo to yield the protected 3-bromophenol.
- **Lithiation and Borylation:** Dissolve the protected 3-bromophenol in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature. Stir for 1 hour at -78 °C.

- Add triisopropyl borate (1.2 equiv) dropwise to the solution, ensuring the temperature remains at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
- Hydrolysis: Quench the reaction by slowly adding an aqueous solution of HCl (e.g., 2M) until the solution is acidic. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, and concentrated to yield the protected boronic acid. Deprotection can often be achieved during the acidic workup or as a separate step.

#### Step 2: Esterification with Pinacol

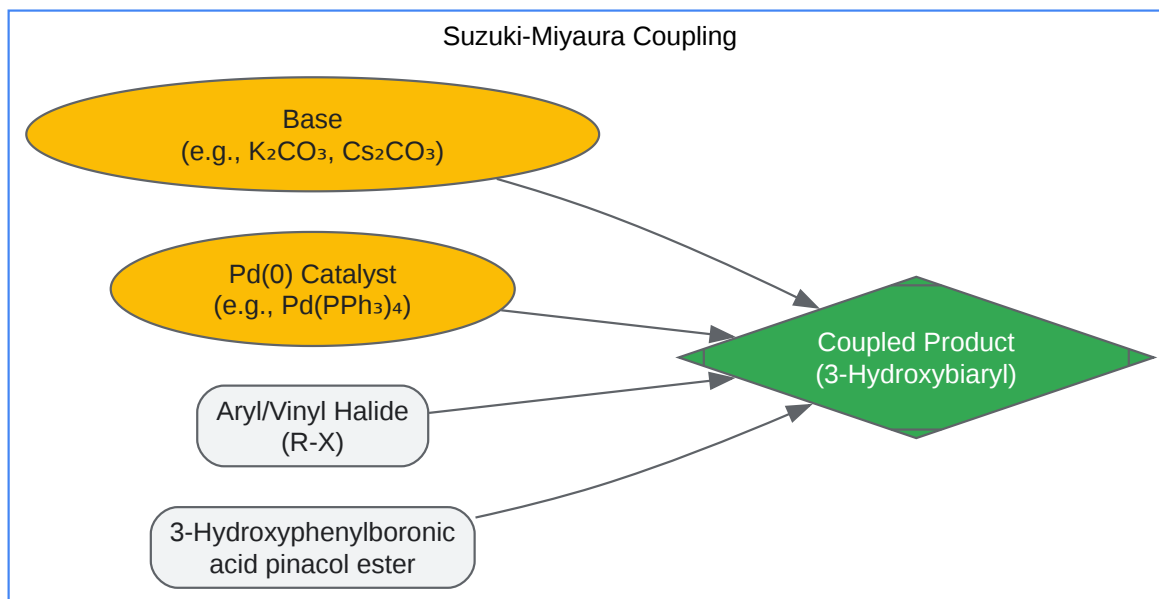
- Dissolve the crude 3-hydroxyphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent system, such as diethyl ether or toluene.
- Add a dehydrating agent like anhydrous magnesium sulfate (MgSO<sub>4</sub>) to the mixture.
- Stir the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
- Filter off the solids (MgSO<sub>4</sub>) and wash with the solvent.
- Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent like hexane or by column chromatography on silica gel to afford pure **3-hydroxyphenylboronic acid pinacol ester**.<sup>[4]</sup>

## Applications in Research and Drug Development

The primary utility of this compound is as an intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation in pharmaceutical manufacturing.<sup>[6]</sup>

### Suzuki-Miyaura Cross-Coupling

In a typical Suzuki reaction, the boronic ester couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a biaryl or related structure. The pinacol ester provides a stable, easy-to-handle source of the organoboron nucleophile.

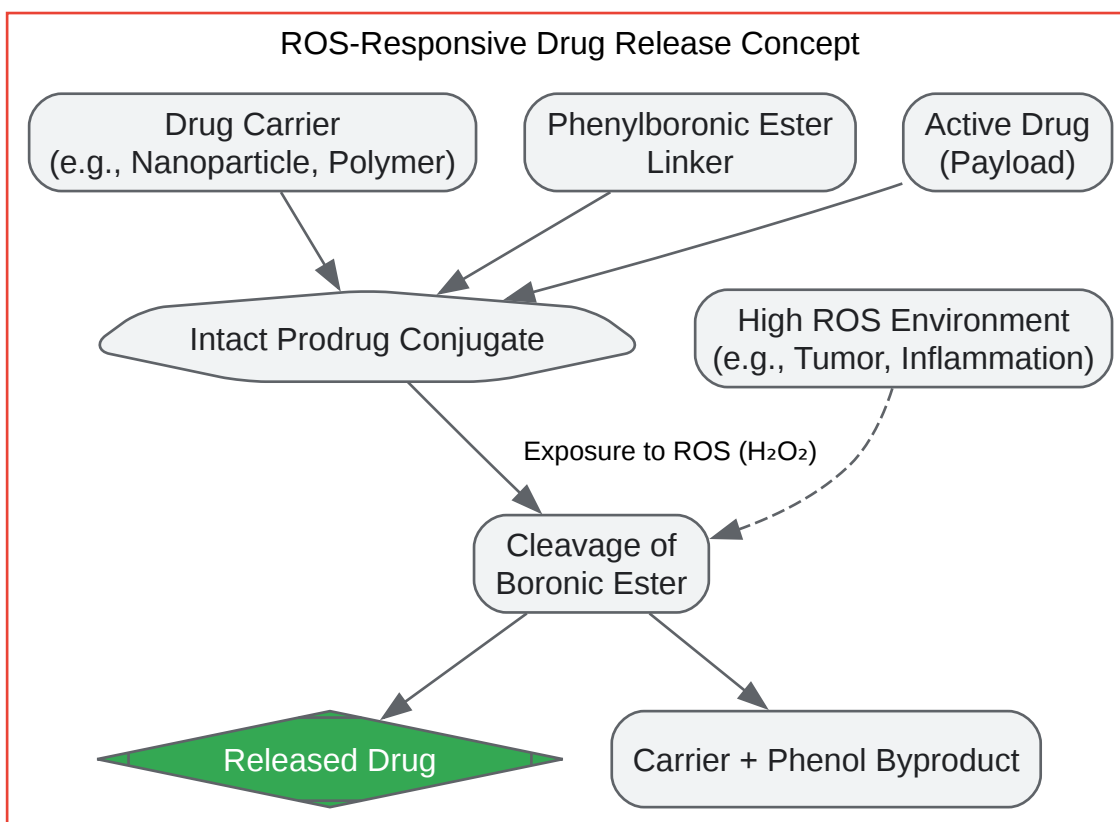


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Caption: Role of the title compound in a Suzuki-Miyaura cross-coupling reaction.

## Stimuli-Responsive Drug Delivery

A novel application area is in the design of "smart" drug delivery systems. Phenylboronic esters are known to be cleaved under oxidative stress (i.e., in the presence of reactive oxygen species, ROS). This property is exploited to create drug carriers that release their payload specifically in diseased tissues, such as inflamed sites or tumors, which often have elevated ROS levels.<sup>[7][8]</sup>



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Caption: Conceptual workflow of a ROS-responsive drug delivery system using a boronic ester linker.

## Experimental Protocols for Application

### Protocol: Representative Suzuki-Miyaura Coupling

- To an oven-dried flask under an inert atmosphere (Argon), add **3-hydroxyphenylboronic acid pinacol ester** (1.0 equiv), the desired aryl halide (e.g., 4-bromoanisole, 1.1 equiv), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03 equiv), and a base like potassium carbonate (2.0 equiv).
- Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
- Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the mixture with water and then with brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

## Protocol: In Vitro ROS-Responsive Drug Release Assay

This protocol is adapted from a study on ROS-responsive nanoparticles for periodontitis treatment, demonstrating the utility of the phenylboronic ester linker.<sup>[7]</sup>

- **Preparation:** Prepare a solution of the drug-carrier conjugate (where the drug is linked via a phenylboronic ester) in a suitable buffer (e.g., 1 mL of a 650  $\mu\text{g/mL}$  solution). Place this solution into a dialysis bag (e.g., MWCO 3500 Da).
- **Release Medium:** Submerge the dialysis bag into 30 mL of phosphate-buffered saline (PBS, pH 7.4) containing varying concentrations of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) to simulate different levels of oxidative stress (e.g., 0  $\mu\text{M}$ , 10  $\mu\text{M}$ , 100  $\mu\text{M}$ , 1000  $\mu\text{M}$ ). The 0  $\mu\text{M}$   $\text{H}_2\text{O}_2$  sample serves as the negative control.
- **Incubation:** Incubate the samples at 37 °C with gentle agitation.
- **Sampling:** At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the external PBS medium and replace it with an equal volume of fresh, pre-warmed PBS with the corresponding  $\text{H}_2\text{O}_2$  concentration.
- **Quantification:** Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:** Calculate the cumulative drug release percentage at each time point for each  $\text{H}_2\text{O}_2$  concentration to determine the ROS-responsive release profile.

## Conclusion

**3-Hydroxyphenylboronic acid pinacol ester** is a high-value chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Its stability, ease of handling, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool for constructing complex molecular architectures. Furthermore, its emerging role in the development of stimuli-responsive materials for targeted drug delivery highlights its potential to contribute to next-generation therapeutics. Proper handling in accordance with safety guidelines is essential for its effective and safe utilization in a research and development setting.

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